KS370G

Description

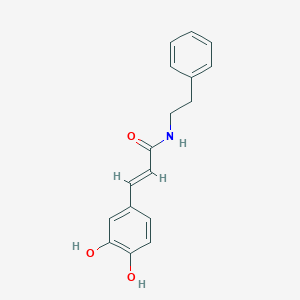

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWABIXYAFJMQE-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030308 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-47-2 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Landscape of KS370G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS370G, chemically identified as Caffeic Acid Phenethyl Amide (CAPA), is a synthetic derivative of the naturally occurring compound Caffeic Acid Phenethyl Ester (CAPE). While sharing structural similarities with CAPE, a well-studied agent with known anti-inflammatory, antioxidant, and anti-cancer properties, this compound's amide linkage confers greater metabolic stability, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

The foundational step in understanding the therapeutic potential of this compound lies in its precise molecular architecture.

Chemical Name: Caffeic Acid Phenethyl Amide[1][2]

IUPAC Name: (E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

SMILES: O=C(/C=C/c1cc(O)c(O)cc1)NCCc1ccccc1

Molecular Formula: C₁₇H₁₇NO₃

Molecular Weight: 283.32 g/mol

Chemical Structure:

Caption: Chemical Structure of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, primarily focusing on its anti-cancer and cardioprotective effects. The following table summarizes key quantitative data from in vitro studies.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HeLa (Cervical Cancer) | Cytotoxicity (MTT Assay) | IC₅₀ | 112 | [1] |

| BE(2)-C (Neuroblastoma) | Cytotoxicity (MTT Assay) | IC₅₀ | 12 | [1] |

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of key cellular signaling pathways. While direct and exhaustive studies on this compound are ongoing, its mechanism is largely inferred from its structural analog, CAPE, which is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and proliferation.

References

An In-depth Technical Guide to the Synthesis and Purification of KS370G (Caffeic Acid Phenethyl Amide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS370G, chemically known as Caffeic Acid Phenethyl Amide (CAPA), is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, offering detailed experimental protocols and data to support researchers in their drug discovery and development endeavors.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two effective methods: amide coupling and the Wittig reaction. Both pathways offer distinct advantages and can be selected based on available resources and desired outcomes.

Method 1: Amide Coupling using DCC/DMAP

A prevalent method for forming the amide bond in this compound is through a coupling reaction facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This approach involves the activation of the carboxylic acid group of caffeic acid by DCC, followed by nucleophilic attack by the amine group of phenethylamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve caffeic acid in a 1:1 mixture of tetrahydrofuran (THF) and dichloromethane (CH2Cl2).

-

Reagent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.

-

Amine Addition: Slowly add phenethylamine to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then subjected to a standard aqueous work-up.

-

Purification: The crude product is purified by column chromatography.

Method 2: Wittig Reaction

An alternative synthetic route to this compound and its analogs is the Wittig reaction. This method involves the reaction of a phosphorus ylide with an appropriate benzaldehyde to form the characteristic α,β-unsaturated amide structure. This can be performed using either traditional batch or modern flow chemistry techniques.

Experimental Protocol (On-Water Wittig Reaction):

-

Reagent Preparation: Prepare a solution of the appropriate phosphonium salt in water at 0 °C.

-

Base Addition: Add sodium hydroxide portion-wise to the stirred solution, followed by the addition of the corresponding benzaldehyde.

-

Reaction Conditions: Stir the resulting mixture at 70 °C for 3 hours.

-

Reaction Monitoring: Monitor the reaction completion by TLC.

-

Extraction: After completion, dilute the reaction mixture with water and extract the aqueous layer with dichloromethane (CH2Cl2).

-

Purification: The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.

Purification of this compound

Proper purification is critical to obtaining high-purity this compound suitable for biological and pharmaceutical studies. The primary methods employed are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a standard and effective method for purifying this compound from reaction byproducts and unreacted starting materials.

Experimental Protocol:

-

Stationary Phase: A silica gel column (230–400 mesh) is typically used as the stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed as the mobile phase. For example, a gradient starting from a low percentage of ethyl acetate and gradually increasing allows for the effective separation of the product.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution and Collection: The column is eluted with the mobile phase, and fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the purified compound.

Recrystallization

Recrystallization can be used as a final purification step to obtain highly crystalline and pure this compound.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of dichloromethane and hexanes can be effective.

-

Dissolution: Dissolve the partially purified this compound in a minimum amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

| Synthesis Method | Key Reagents | Solvent(s) | Typical Yield | Purity | Reference |

| Amide Coupling | Caffeic acid, Phenethylamine, DCC, DMAP | THF/CH2Cl2 | 46% | >95% (after chromatography) | [1] |

| On-Water Wittig Reaction | Substituted benzaldehyde, Phosphonium salt, NaOH | Water, CH2Cl2 | 52% (for an analog) | >95% (after chromatography and recrystallization) | [2] |

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Signaling pathway of the DCC/DMAP mediated amide coupling.

Conclusion

The synthesis and purification of this compound can be reliably achieved through established chemical methodologies. The choice between amide coupling and the Wittig reaction will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The purification protocols outlined, when meticulously followed, will yield high-quality this compound suitable for rigorous scientific investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this promising compound.

References

Physicochemical properties of KS370G

Unfortunately, there is no publicly available information regarding a compound designated as "KS370G." A thorough search of scientific databases and public resources did not yield any results for a substance with this identifier.

This lack of information could be due to several reasons:

-

Confidentiality: this compound may be a proprietary compound under active development within a pharmaceutical or biotechnology company, and its physicochemical properties have not been disclosed publicly.

-

Novelty: The compound may be very new, and research on its properties has not yet been published.

-

Nomenclature: "this compound" could be an internal or shorthand designation, and the compound might be known publicly under a different chemical name or code.

-

Typographical Error: There is a possibility that the identifier "this compound" is a typographical error.

To proceed, it would be necessary to have an alternative identifier, such as a chemical name (IUPAC name), CAS number, or a reference to a patent or scientific publication where the compound is described. Without this information, a technical guide on its physicochemical properties cannot be generated.

An In-depth Technical Guide to the Discovery, Development, and Core Mechanisms of KS370G (Caffeic Acid Phenethyl Amide)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KS370G, scientifically known as Caffeic Acid Phenethyl Amide (CAPA), is a synthetic derivative of the natural product Caffeic Acid Phenethyl Ester (CAPE), a bioactive component of bee propolis. The development of this compound was driven by the need to overcome the metabolic instability of CAPE, which is susceptible to rapid hydrolysis by plasma esterases. By replacing the ester linkage with a more robust amide bond, this compound exhibits significantly enhanced plasma stability, paving the way for its investigation as a therapeutic agent. This document provides a comprehensive overview of the discovery rationale, preclinical development, and mechanisms of action of this compound, with a focus on its potent anti-fibrotic and cardioprotective properties. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to offer a thorough technical resource for the scientific community.

Discovery and Development History

The development of this compound is rooted in the extensive research on its natural precursor, Caffeic Acid Phenethyl Ester (CAPE). CAPE has demonstrated a wide array of promising biological activities, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects[1][2]. However, its therapeutic potential has been hampered by poor metabolic stability, as the ester linkage is readily cleaved by esterases in plasma, leading to rapid degradation and low bioavailability[3][4][5].

To address this limitation, this compound was synthesized as an amide analogue of CAPE[1][4]. The rationale was that the amide bond would be more resistant to enzymatic hydrolysis, thereby increasing the compound's plasma half-life and systemic exposure. Studies have confirmed this hypothesis, demonstrating that this compound (CAPA) is significantly more stable in rat plasma than CAPE[4][5]. This enhanced stability allows for more sustained therapeutic effects and makes this compound a more viable drug candidate for chronic diseases. The primary therapeutic areas explored for this compound have been renal fibrosis and cardiovascular disease, owing to its potent anti-inflammatory and antioxidant properties.

Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have been crucial in characterizing the improved metabolic profile of this compound (CAPA) compared to its ester counterpart, CAPE. The data clearly indicates that the amide structure of this compound leads to a longer half-life and greater stability in plasma.

Table 1: Comparative Plasma Stability of this compound (CAPA) and CAPE in Rat Plasma

| Compound | Temperature (°C) | Half-life (hours) |

| This compound (CAPA) | 25 | 41.5 |

| 37 | 10 | |

| 60 | 0.82 | |

| CAPE | 4 | 1.95 |

| 25 | 0.35 | |

| 37 | 0.13 | |

| Data sourced from stability studies in rat plasma, highlighting the significantly greater stability of the amide linkage in this compound[5]. |

Table 2: Pharmacokinetic Parameters of CAPE in Rats Following Intravenous Administration

While specific pharmacokinetic data for this compound following intravenous administration was not available in the reviewed literature, data for its parent compound, CAPE, provides context for its distribution and elimination characteristics.

| Dose (mg/kg) | Total Body Clearance (ml/min/kg) | Volume of Distribution (ml/kg) | Elimination Half-life (min) |

| 5 | 172 | 5209 | 21.2 - 26.7 |

| 10 | 98.6 | 3215 | 21.2 - 26.7 |

| 20 | 42.1 | 1555 | 21.2 - 26.7 |

| Data from a study in rats, with parameters estimated using non-compartmental analysis. The study noted that the pharmacokinetics of CAPE were non-linear, with clearance and volume of distribution decreasing with increasing doses[6]. |

Mechanism of Action and Preclinical Efficacy

This compound has demonstrated significant efficacy in preclinical models of renal fibrosis and cardiac ischemia-reperfusion injury. Its therapeutic effects are primarily attributed to its ability to mitigate inflammation and oxidative stress.

Anti-fibrotic Effects in Renal Disease

This compound has been shown to be a potent inhibitor of renal fibrosis in the unilateral ureteral obstruction (UUO) mouse model, a well-established method for studying obstructive nephropathy[3].

Key Findings:

-

Reduction of Fibrotic Markers: Oral administration of this compound (10 mg/kg, daily) significantly attenuated collagen deposition in the obstructed kidney and inhibited the expression of key fibrosis markers, including fibronectin, type I collagen, vimentin, and α-smooth muscle actin (α-SMA)[3].

-

Anti-inflammatory Action: The compound lowered the renal expression of inflammatory chemokines and adhesion molecules such as MCP-1, VCAM-1, and ICAM-1[3].

-

Antioxidant Effects: this compound reduced levels of the oxidative stress marker malondialdehyde (MDA) and restored the expression of antioxidant enzymes, including superoxide dismutase (SOD) and catalase, in the kidney after UUO[3].

-

Inhibition of Pro-fibrotic Signaling: A central mechanism of this compound's anti-fibrotic action is the inhibition of the TGF-β1/Smad3 signaling pathway. The compound was found to inhibit elevated plasma levels of Angiotensin II and TGF-β1, as well as the phosphorylation of Smad3 in the obstructed kidney[3].

Caption: TGF-β1/Smad3 signaling pathway in renal fibrosis and points of inhibition by this compound.

Cardioprotective Effects

This compound and its parent compound CAPE exhibit significant cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury.

Key Findings:

-

Reduced Myocardial Infarct Size: In a rat model of myocardial I/R, intraperitoneal administration of CAPA (3 and 15 mg/kg) significantly reduced the infarct size[4][7]. This effect was attributed to its antioxidant properties, as a derivative lacking antioxidant activity (dmCAPA) showed no protection[4][7].

-

NO-Dependent Mechanism: The cardioprotective effect of CAPA was abolished by pretreatment with a nitric oxide synthase (NOS) inhibitor (L-NAME), indicating that the mechanism is dependent on the nitric oxide pathway[4][7].

-

Improved Cardiac Function: Chronic oral treatment with CAPA (1 mg/kg, daily) in diabetic rats subjected to I/R injury not only decreased the infarct size but also ameliorated cardiac dysfunction[4][7].

-

Vasorelaxant Activity: CAPA has been shown to increase blood flow in isolated rat coronary arteries, an effect that is partially mediated by nitric oxide[8].

Caption: Proposed cardioprotective mechanism of this compound via antioxidant and NO-dependent pathways.

Key Experimental Protocols

Unilateral Ureteral Obstruction (UUO) in Mice

This model is used to induce renal interstitial fibrosis and study the efficacy of anti-fibrotic agents like this compound.

Procedure:

-

Anesthesia: Mice are anesthetized, typically with isoflurane (2%)[9].

-

Surgical Incision: A midline abdominal incision is made to expose the peritoneal cavity[10]. The intestines are gently displaced to visualize the left ureter.

-

Ureteral Ligation: The left ureter is carefully isolated from the surrounding fat and connective tissue. Two complete ligations are made on the ureter using a non-absorbable suture (e.g., 4-0 or 7-0 silk)[9][10][11]. The ligations are typically placed between the renal pelvis and the bladder.

-

Closure: The abdominal wall and skin are closed in layers.

-

Post-operative Care: Animals receive appropriate post-operative care, including analgesics and monitoring.

-

Treatment and Analysis: this compound (10 mg/kg) is administered daily by oral gavage. At the study endpoint (e.g., 14 days post-operation), kidneys are harvested for histological (e.g., Masson's trichrome, Sirius red staining) and molecular (e.g., Western blot, qRT-PCR) analysis of fibrotic and inflammatory markers[3][11].

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a caffeamide derivative, attenuates unilateral ureteral obstruction-induced renal fibrosis by the reduction of inflammation and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeic acid phenethyl amide ameliorates ischemia/reperfusion injury and cardiac dysfunction in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeic acid phenethyl amide ameliorates ischemia/reperfusion injury and cardiac dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review [frontiersin.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. tandfonline.com [tandfonline.com]

- 11. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

The Cardioprotective Signaling Nexus of KS370G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core cardioprotective signaling pathways modulated by the novel investigational compound, KS370G. Emerging evidence points towards a multi-pronged mechanism of action centered on the robust activation of the Phosphoinositide 3-Kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document provides an in-depth exploration of these signaling cascades, supported by illustrative quantitative data, detailed experimental methodologies for their investigation, and visual representations of the molecular interactions. The aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent against myocardial injury.

Introduction to Cardioprotective Signaling and this compound

Myocardial ischemia and the subsequent reperfusion injury are major contributors to the morbidity and mortality associated with cardiovascular diseases.[1][2] The pathophysiology of ischemia-reperfusion injury (IRI) is complex, involving oxidative stress, inflammation, calcium overload, and mitochondrial dysfunction, ultimately leading to cardiomyocyte death.[2][3][4] In response to these insults, endogenous cardioprotective mechanisms are activated, which involve intricate signaling pathways.[5][6]

This compound is a novel small molecule compound designed to amplify these endogenous protective responses. Its primary mechanism of action is hypothesized to be the potentiation of two critical cytoprotective signaling hubs: the PI3K/Akt pathway, a key regulator of cell survival and metabolism, and the Nrf2 pathway, the master regulator of the antioxidant response.[7][8][9][10] This dual activation suggests a synergistic approach to mitigating the multifaceted damage induced by IRI.

The PI3K/Akt Signaling Pathway: A Pro-Survival Cascade

The PI3K/Akt pathway is a well-established mediator of cardiomyocyte growth and survival.[9][10] Its activation is a critical component of the Reperfusion Injury Salvage Kinase (RISK) pathway, which confers significant protection against cell death during reperfusion.[5]

Upon stimulation by growth factors or other agonists, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, including the inhibition of pro-apoptotic proteins and the modulation of metabolic processes.[11][12]

Visualization of the PI3K/Akt Pathway

References

- 1. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anatoljcardiol.com [anatoljcardiol.com]

- 4. mdpi.com [mdpi.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. Signaling pathways of cardioprotective ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Nrf2 at the heart of oxidative stress and cardiac protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt and PI 3-kinase signaling in cardiomyocyte hypertrophy and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Exercise-induced signaling pathways to counteracting cardiac apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of connexin-43 in protective PI3K-Akt-GSK-3β signaling in cardiomyocytes. | Semantic Scholar [semanticscholar.org]

Unveiling the Antihyperglycemic Potential of KS370G: A Technical Guide for Researchers

Taipei, Taiwan - The novel caffeamide derivative, KS370G, has demonstrated significant antihyperglycemic effects in both type 1 and type 2 diabetic mouse models. Research indicates that its mechanism of action involves both insulin-dependent and insulin-independent pathways, primarily through the stimulation of insulin secretion and enhanced glucose utilization in peripheral tissues. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and putative molecular pathways associated with this compound's therapeutic potential for drug development professionals, and researchers in the field of metabolic diseases.

Efficacy of this compound in Diabetic and Non-Diabetic Models: A Quantitative Summary

Oral administration of this compound has been shown to effectively lower plasma glucose levels in a dose-dependent manner in normal and diet-induced type 2 diabetic (T2DM) mice.[1][2] The compound also reduces blood glucose in streptozotocin (STZ)-induced type 1 diabetic (T1DM) mice, suggesting a multifaceted mechanism of action.[1][2]

Key Quantitative Outcomes of this compound Administration

| Model | Parameter | Dosage of this compound | Result | Reference |

| Normal ICR Mice | Plasma Glucose Reduction | 0.3 mg/kg - 10 mg/kg | 19.1% to 38.3% decrease | |

| Normal ICR Mice | Plasma Insulin Levels | Not Specified | 53.4 ± 18.2 to 195.4 ± 26.1 pmol/L | |

| Diet-Induced Diabetic Mice (T2DM) | Plasma Glucose Reduction | 0.05 mg/kg - 10 mg/kg | 16.6% to 42.4% decrease | |

| Diet-Induced Diabetic Mice (T2DM) | Plasma Insulin Levels | Not Specified | 101.2 ± 24.2 to 233.4 ± 48.4 pmol/L | |

| STZ-Induced Diabetic Mice (T1DM) | Plasma Glucose Reduction | 1, 5, and 10 mg/kg | ~15% decrease | |

| STZ-Induced Diabetic Mice (T1DM) | Plasma Insulin Levels | Not Specified | No significant alteration | |

| Normal and Diabetic Mice | Liver Glycogen Content | Not Specified | Significant increase | |

| Normal and Diabetic Mice | Skeletal Muscle Glycogen Content | Not Specified | Significant increase |

Core Experimental Protocols

A comprehensive understanding of the preclinical evaluation of this compound necessitates a detailed examination of the methodologies employed. The following sections outline the key experimental protocols for inducing diabetes and assessing the antihyperglycemic effects of the compound.

Induction of Type 1 Diabetes Mellitus (T1DM)

The T1DM model is established through the administration of streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.

References

KS370G: A Technical Guide to its Anti-Inflammatory and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of KS370G, a novel caffeamide derivative. Drawing from preclinical research, this document details the compound's effects on key inflammatory and oxidative stress pathways in microglial cells. Quantitative data from in vitro studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, key signaling pathways are visualized using Graphviz to offer a clear representation of the compound's mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroinflammation, oxidative stress, and drug development.

Introduction

Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical contributor to the pathogenesis of various neurodegenerative diseases. Activated microglia release a cascade of pro-inflammatory and cytotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS), which can lead to neuronal damage and exacerbate disease progression. Consequently, the development of therapeutic agents that can modulate microglial activation and mitigate neuroinflammation is a significant area of research.

This compound, a novel caffeic acid phenylethyl amide, has emerged as a promising candidate in this domain.[1] It is a derivative of caffeic acid phenethyl ester (CAPE), a natural compound known for its antioxidant and anti-inflammatory properties.[1] This guide delineates the current understanding of this compound's role in reducing inflammation and oxidative stress, with a focus on its molecular targets and signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Induction of Antioxidant Responses

This compound exerts its anti-inflammatory and antioxidant effects through a multi-pronged mechanism primarily centered on the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor with a pivotal role in regulating inflammatory responses.[2][3][4]

Inhibition of Nitric Oxide and Prostaglandin E2 Production

In activated microglial cells, this compound has been shown to significantly inhibit the production of two key pro-inflammatory mediators: nitric oxide (NO) and prostaglandin E2 (PGE2).[5] This inhibition is dose-dependent, demonstrating a clear structure-activity relationship.

Downregulation of iNOS and COX-2 Expression

The reduction in NO and PGE2 production is a direct consequence of this compound's ability to suppress the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] By downregulating the protein levels of iNOS and COX-2, this compound effectively curtails the inflammatory cascade at a crucial juncture.

Induction of Heme Oxygenase-1 (HO-1) and Suppressor of Cytokine Signaling 3 (SOCS3)

A key aspect of this compound's mechanism is its ability to induce the expression of cytoprotective and anti-inflammatory proteins. Specifically, this compound upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, and Suppressor of Cytokine Signaling 3 (SOCS3), a protein that negatively regulates cytokine signaling pathways.[1]

The Central Role of the AMPK Signaling Pathway

The anti-inflammatory and antioxidant effects of this compound are intricately linked to its ability to activate AMP-activated protein kinase (AMPK).[4] Activation of AMPK by this compound initiates a signaling cascade that leads to the induction of HO-1 and SOCS3, which in turn suppresses the expression of iNOS and COX-2.[1][4] The critical role of AMPK is underscored by the finding that the protective effects of this compound are diminished when AMPK is inhibited.[1]

Caption: Signaling pathway of this compound in reducing inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Concentration of this compound (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |

| 1 | Data not available | Data not available |

| 3 | ~25% | ~20% |

| 10 | ~50% | ~45% |

| 30 | ~80% | ~75% |

| Data is estimated from graphical representations.[5] |

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

| Concentration of this compound (µM) | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) |

| 1 | Data not available | Data not available |

| 3 | Qualitatively observed decrease | Qualitatively observed decrease |

| 10 | Significant decrease | Significant decrease |

| 30 | Strong decrease | Strong decrease |

| Specific quantitative data on the percentage of inhibition is not available in the reviewed literature. The table reflects the observed trends. |

Table 3: Effect of this compound on HO-1 and SOCS-3 Protein Expression

| Concentration of this compound (µM) | Induction of HO-1 Expression (Fold Change) | Induction of SOCS-3 Expression (Fold Change) |

| 1 | Data not available | Data not available |

| 3 | Qualitatively observed increase | Qualitatively observed increase |

| 10 | Significant increase | Significant increase |

| 30 | Strong increase | Strong increase |

| Specific quantitative data on the fold change of induction is not available in the reviewed literature. The table reflects the observed trends. |

Detailed Experimental Protocols

The following protocols are based on standard methodologies and details mentioned in the primary research on this compound.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells are a commonly used and appropriate model.[6][7][8][9]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response, BV-2 cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ).[5][9]

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium at the desired concentrations (e.g., 1, 3, 10, 30 µM) 1 hour prior to stimulation with LPS and IFN-γ.[5]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[10][11][12][13][14]

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite (NaNO2) standard solution.

-

-

Procedure: a. After treatment, collect 100 µL of cell culture supernatant from each well of a 96-well plate. b. Add 50 µL of Griess Reagent A to each sample and standard well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B to each well. e. Incubate for another 10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader. g. Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS, COX-2, HO-1, and SOCS-3

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[15][16][17][18]

-

Procedure: a. Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail. b. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit. c. SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. d. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. e. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, HO-1, SOCS-3, p-AMPK, AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. g. Washing: Wash the membrane three times with TBST. h. Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Washing: Wash the membrane three times with TBST. j. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. k. Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the anti-inflammatory effects of this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory disorders. Its ability to suppress key pro-inflammatory mediators and induce cytoprotective pathways through the activation of AMPK highlights a promising and multifaceted mechanism of action. The data presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Obtaining more precise quantitative data on the dose-dependent effects of this compound on iNOS, COX-2, HO-1, and SOCS-3 expression.

-

Elucidating the upstream regulators of AMPK activation by this compound.

-

Evaluating the efficacy and safety of this compound in in vivo models of neurodegenerative diseases.

-

Investigating the broader antioxidant effects of this compound, including its impact on reactive oxygen species (ROS) production and other markers of oxidative stress.

This in-depth technical guide serves as a valuable resource for advancing the understanding and therapeutic application of this compound in the context of inflammation and oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of AMP-activated protein kinase in neuroinflammation and neurodegeneration in the adult and developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amelioration of LPS-Induced Inflammation Response in Microglia by AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and comparative analysis of a new mouse microglial cell model for studying neuroinflammatory mechanisms during neurotoxic insults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The suitability of BV2 cells as alternative model system for primary microglia cultures or for animal experiments examining brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Glycine on BV-2 Microglial Cells Treated with Interferon-γ and Lipopolysaccharide | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 13. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol Griess Test [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of KS370G: A Technical Guide to its Biological Targets in Cardiac and Renal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS370G, a synthetic caffeamide derivative, has emerged as a promising therapeutic agent with demonstrated protective effects in preclinical models of cardiac and renal disease. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in fibrosis, hypertrophy, inflammation, and oxidative stress. This technical guide provides an in-depth overview of the known biological targets of this compound in cardiac and renal cells, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.

Biological Targets of this compound in Renal Cells

In renal cells, this compound primarily exerts its anti-fibrotic effects by targeting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a central regulator of fibrosis, and its inhibition by this compound has been observed in various in vitro and in vivo models of kidney injury.[1][2]

Quantitative Data: Effects of this compound on Renal Cell Targets

The following table summarizes the key molecular targets of this compound in renal cells and the observed quantitative effects based on available literature.

| Target Molecule | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |

| Phospho-Smad2/3 | NRK52E cells | > 0.3 µM | Significant blocking of TGF-β1-induced phosphorylation. | [1] |

| TGF-β1 | IRI mouse model kidney | 10 mg/kg/day (oral) | Significant reduction in protein expression. | [1] |

| Fibronectin | IRI mouse model kidney | 10 mg/kg/day (oral) | Significant decrease in protein expression. | [1] |

| Collagen I | NRK52E and HK-2 cells | Not specified | Decrease in TGF-β1-induced expression. | [1] |

| α-Smooth Muscle Actin (α-SMA) | IRI mouse model kidney; NRK52E and HK-2 cells | 10 mg/kg/day (oral); Not specified | Reduction in IRI- and TGF-β1-induced expression. | [1] |

| Vimentin | IRI mouse model kidney | 10 mg/kg/day (oral) | Reduction in IRI-induced expression. | [1] |

| E-cadherin | NRK52E and HK-2 cells | Not specified | Reversal of TGF-β1-induced downregulation. | [1] |

| PAI-1 | NRK52E and HK-2 cells | Not specified | Attenuation of TGF-β1-stimulated expression. | [1] |

| Inflammatory Markers (MCP-1, VCAM-1, ICAM-1, CD11b) | UUO mouse model kidney | 10 mg/kg/day (oral) | Significant lowering of expression. | |

| Oxidative Stress Markers (Malondialdehyde, SOD, Catalase) | UUO mouse model kidney | 10 mg/kg/day (oral) | Reduced malondialdehyde; Reversed expression of SOD and catalase. |

Note: IRI = Ischemia-Reperfusion Injury; UUO = Unilateral Ureteral Obstruction. Specific IC50 values and binding affinities are not extensively reported in the available literature.

Signaling Pathway of this compound in Renal Cells

This compound intervenes in the canonical TGF-β signaling pathway. Upon TGF-β1 binding to its receptor, the type I receptor is phosphorylated, which in turn phosphorylates Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. This compound has been shown to inhibit the phosphorylation of Smad2/3, thus blocking the downstream signaling cascade.[1]

Biological Targets of this compound in Cardiac Cells

In the heart, this compound has demonstrated efficacy in mitigating pressure-overload-induced cardiac hypertrophy and improving cardiac function.[2] Its mechanism of action in cardiac cells involves the modulation of key signaling kinases associated with pathological cardiac remodeling.

Quantitative Data: Effects of this compound on Cardiac Cell Targets

The following table outlines the identified molecular targets of this compound in cardiac tissue. Quantitative data regarding dose-dependent effects at the cellular level are limited in the current literature.

| Target Molecule | Animal Model | This compound Dose | Observed Effect | Reference |

| Phospho-ERK | Pressure-overload mice heart | 1 mg/kg/day (oral) | Significantly reduced phosphorylation. | [2] |

| Phospho-AKT | Pressure-overload mice heart | 1 mg/kg/day (oral) | Significantly reduced phosphorylation. | [2] |

| Phospho-GSK3β | Pressure-overload mice heart | 1 mg/kg/day (oral) | Significantly reduced phosphorylation. | [2] |

| α-Smooth Muscle Actin (α-SMA) | Pressure-overload mice heart | 1 mg/kg/day (oral) | Significantly reduced expression. | [2] |

| Collagen Accumulation | Pressure-overload mice heart | 1 mg/kg/day (oral) | Reduced accumulation. | [2] |

| Atrial Natriuretic Peptide (Plasma) | Pressure-overload mice heart | 1 mg/kg/day (oral) | Decreased levels. | [2] |

| Lactate Dehydrogenase (Plasma) | Pressure-overload mice heart | 1 mg/kg/day (oral) | Decreased levels. | [2] |

Signaling Pathway of this compound in Cardiac Cells

The cardioprotective effects of this compound are linked to its ability to suppress signaling pathways that promote hypertrophy and fibrosis. Specifically, this compound has been shown to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), Protein Kinase B (AKT), and Glycogen Synthase Kinase 3β (GSK3β), all of which are pivotal in the development of cardiac hypertrophy.[2]

References

- 1. Antifibrotic effects of this compound, a caffeamide derivative, in renal ischemia-reperfusion injured mice and renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a caffeamide derivative, attenuates unilateral ureteral obstruction-induced renal fibrosis by the reduction of inflammation and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of a Hypothetical G-Protein Coupled Receptor: A Technical Guide

This technical guide provides a comprehensive overview of the in silico modeling of KS370G, a hypothetical G-protein coupled receptor (GPCR). The methodologies and data presented herein are based on established principles of computational drug discovery and receptor modeling, serving as a framework for researchers, scientists, and drug development professionals.

Introduction to this compound and In Silico Modeling

This compound is a putative Class A G-protein coupled receptor. In silico modeling plays a pivotal role in elucidating its structure, function, and interaction with potential ligands. These computational approaches accelerate the drug discovery process by enabling virtual screening of compound libraries, prediction of binding affinities, and characterization of molecular interactions. This guide outlines the key computational methodologies and presents a hypothetical dataset for this compound.

Quantitative Data Summary

The following table summarizes hypothetical binding affinity and functional assay data for a series of compounds targeting the this compound receptor. This data is representative of what would be generated during a drug discovery campaign.

| Compound ID | Binding Affinity (Ki, nM) | IC50 (nM) | EC50 (nM) | Receptor Occupancy (%) |

| Ligand-A01 | 15.2 | 35.5 | 12.8 | 85 |

| Ligand-A02 | 8.9 | 22.1 | 7.5 | 92 |

| Ligand-B01 | 120.5 | 250.8 | 150.2 | 65 |

| Ligand-C01 | 2.1 | 5.8 | 1.9 | 98 |

| Antagonist-X | 25.6 | 55.3 | N/A | 78 |

Experimental Protocols: In Silico Modeling Workflow

A typical in silico workflow for modeling the this compound receptor and its interaction with ligands involves several key steps:

-

Homology Modeling:

-

Objective: To build a three-dimensional model of the this compound receptor.

-

Methodology:

-

A BLAST search is performed against the Protein Data Bank (PDB) to identify suitable template structures, typically other GPCRs with high sequence identity.

-

The amino acid sequence of this compound is aligned with the template sequence using a sequence alignment tool (e.g., ClustalW).

-

A 3D model is generated using software such as MODELLER or SWISS-MODEL, incorporating the template structure and the sequence alignment.

-

The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

-

-

-

Molecular Docking:

-

Objective: To predict the binding pose and affinity of ligands to the this compound model.

-

Methodology:

-

The this compound model is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

A library of small molecules is prepared by generating 3D conformers and assigning appropriate protonation states.

-

Docking simulations are performed using software like AutoDock Vina or Glide.

-

The resulting poses are scored based on a scoring function that estimates the binding free energy.

-

-

-

Molecular Dynamics (MD) Simulations:

-

Objective: To simulate the dynamic behavior of the this compound-ligand complex over time.

-

Methodology:

-

The docked complex is placed in a simulated physiological environment, including a lipid bilayer and solvent.

-

An MD simulation is run using software like GROMACS or AMBER for a duration of nanoseconds to microseconds.

-

The trajectory is analyzed to assess the stability of the binding pose, conformational changes in the receptor, and key intermolecular interactions.

-

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of the this compound receptor.

Caption: A diagram of a hypothetical this compound signaling pathway.

Caption: Workflow for in silico modeling of this compound receptor binding.

Methodological & Application

Application Notes and Protocols for KS370G in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

KS370G, a synthetic caffeamide derivative also known as Caffeic Acid Phenethyl Amide, has demonstrated significant therapeutic potential in preclinical mouse models of renal fibrosis and diabetes.[1][2][3][4] As an orally active agent, this compound offers a promising avenue for the development of treatments for these conditions.[1][3] Its mechanisms of action include the inhibition of inflammatory pathways and the modulation of key signaling cascades involved in fibrosis and glucose metabolism.[1][2][4] These application notes provide detailed experimental protocols for utilizing this compound in established in vivo mouse models.

Data Presentation

While specific quantitative data from the primary literature were not available within the search results, the following sections describe the qualitative and mechanistic findings from studies utilizing this compound. The protocols provided below are based on these published studies.

Mechanism of Action

Anti-Fibrotic Effects: this compound exerts its anti-fibrotic effects primarily through the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[2][4] In models of renal fibrosis, this compound has been shown to reduce the expression of TGF-β1 and inhibit the phosphorylation of Smad2/3.[2][4] This leads to a downstream reduction in the expression of pro-fibrotic markers such as fibronectin, type I collagen, vimentin, and α-smooth muscle actin (α-SMA).[2][4] Additionally, this compound has been observed to inhibit the Angiotensin II (AngII) signaling pathway, which also plays a role in renal fibrosis.[4]

Anti-Inflammatory Effects: The anti-inflammatory properties of this compound are attributed to its ability to inhibit the biosynthesis of leukotrienes. It acts as a potent inhibitor of 5-lipoxygenase (5-LO) and the release of arachidonic acid (AA).[1] In the context of renal injury, this compound has been shown to lower the expression of inflammatory chemokines and adhesion molecules.[4]

Hypoglycemic Effects: this compound has been shown to have a hypoglycemic effect in mouse models of diabetes.[2][3] This is achieved through the stimulation of insulin release and an increase in glucose utilization, as evidenced by increased glycogen content in the liver and skeletal muscle.[3]

Signaling Pathway Diagram

Caption: Proposed anti-fibrotic signaling pathway of this compound.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis

This model is used to induce renal interstitial fibrosis.

Experimental Workflow Diagram:

Caption: Experimental workflow for the UUO mouse model.

Methodology:

-

Animals: Male ICR mice are commonly used for this procedure.

-

UUO Surgery: Anesthetize the mice. A flank incision is made to expose the left kidney and ureter. The ureter is then ligated at two points with silk sutures. The incision is closed in layers. Sham-operated animals undergo the same procedure without ureteral ligation.

-

Treatment: Following the UUO surgery, this compound is administered by oral gavage at a dose of 10 mg/kg once daily for 14 days.[4] The vehicle control group receives the vehicle solution (e.g., reverse osmosis water) on the same schedule.[2]

-

Endpoint Analysis: At 14 days post-operation, the mice are euthanized, and the obstructed kidneys are harvested.[4]

-

Outcome Measures:

-

Histology: Kidney sections can be stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and the extent of fibrosis.

-

Immunohistochemistry/Western Blot: Analyze the expression of fibrosis markers such as fibronectin, type I collagen, vimentin, and α-SMA.[4]

-

Inflammation and Oxidative Stress: Measure levels of inflammatory markers (e.g., MCP-1, VCAM-1, ICAM-1) and oxidative stress markers (e.g., malondialdehyde, SOD, catalase).[4]

-

Signaling Pathway Analysis: Assess the levels of plasma AngII and TGF-β1, and the phosphorylation of Smad3 in kidney tissue lysates.[4]

-

Renal Ischemia-Reperfusion Injury (IRI) Model

This model mimics the renal injury that can occur due to a temporary disruption of blood flow.

Experimental Workflow Diagram:

Caption: Experimental workflow for the IRI mouse model.

Methodology:

-

Animals: Male mice are typically used.

-

IRI Surgery: Anesthetize the mice and expose the renal pedicles. Occlude the renal arteries with microvascular clamps for a defined period (e.g., 45 minutes) to induce ischemia. Remove the clamps to allow reperfusion. Sham-operated animals undergo the same surgical procedure without clamping the renal arteries.

-

Treatment: Immediately following the surgery, administer this compound at a dose of 10 mg/kg by oral gavage once a day.[2]

-

Endpoint Analysis: Renal fibrosis is evaluated at 14 days post-operation.[2]

-

Outcome Measures:

-

Western Blot: Analyze kidney tissue lysates for the expression of fibronectin, vimentin, and α-SMA.[2]

-

Histology: Use Masson's trichrome and Picrosirius Red staining to assess renal interstitial fibrosis and collagen deposition.[2]

-

ELISA: Measure plasma levels of TGF-β1.[2]

-

Western Blot: Analyze kidney tissue for TGF-β1 protein expression.[2]

-

Streptozotocin (STZ)-Induced Diabetes Model for Hypoglycemic Effect

This model is used to induce a diabetic phenotype to test the anti-hyperglycemic effects of compounds.

Experimental Workflow Diagram:

Caption: Experimental workflow for the STZ-induced diabetes model.

Methodology:

-

Animals: Normal male ICR mice can be used for studying effects in a non-diabetic state. For diabetic models, streptozotocin (STZ)-induced type 1 diabetic (T1DM) or diet-induced type 2 diabetic (T2DM) mice can be used.[3]

-

Diabetes Induction:

-

T1DM: Can be induced by a single high-dose or multiple low-doses of STZ intraperitoneally.

-

T2DM: Often induced by a high-fat diet followed by a low dose of STZ.

-

-

Treatment: this compound is administered orally. A dose of 1 mg/kg has been shown to be effective in attenuating the increase in plasma glucose during a glucose challenge test.[3] The effects on plasma glucose have been observed to be dose-dependent.[3]

-

Endpoint Analysis:

-

Plasma Glucose: Measure fasting and post-challenge blood glucose levels.

-

Plasma Insulin: Measure insulin levels to assess the effect on insulin secretion.[3]

-

Glucose Utilization: Following treatment, harvest liver and skeletal muscle to measure glycogen content as an indicator of glucose utilization.[3]

-

Glucose Challenge Test: An intraperitoneal glucose challenge test can be performed to assess glucose tolerance after this compound administration.[3]

-

Conclusion

This compound is a promising therapeutic candidate for renal fibrosis and diabetes. The protocols outlined above provide a framework for the in vivo evaluation of this compound in relevant mouse models. These studies will be critical in further elucidating its mechanisms of action and advancing its potential clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Caffeic Acid, One of the Major Phenolic Acids of the Medicinal Plant Antirhea borbonica, Reduces Renal Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antimicrobial Potential of CAPE and Caffeamide Derivatives against Oral Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of KS370G in a Unilateral Ureteral Obstruction (UUO) Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KS370G, a synthetic caffeamide derivative, in the unilateral ureteral obstruction (UUO) animal model of renal fibrosis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Unilateral ureteral obstruction (UUO) is a widely utilized experimental model that recapitulates the key pathological features of chronic kidney disease, namely renal fibrosis, inflammation, and oxidative stress.[1][2][3][4][5] this compound has emerged as a promising therapeutic agent, demonstrating significant attenuation of renal injury in the UUO model.[1] As a derivative of caffeic acid phenethyl ester, this compound was developed to overcome the low bioavailability of its natural counterpart due to rapid enzymatic degradation.[1][6]

This compound exerts its protective effects through multiple mechanisms, including the inhibition of inflammation, oxidative stress, and key fibrotic signaling pathways.[1][7] Notably, it has been shown to suppress the Angiotensin II (AngII), Transforming Growth Factor-beta (TGF-β)/Smad3, and Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathways.[1][7]

Data Summary

The following tables summarize the quantitative effects of this compound in the UUO model based on published findings.

Table 1: Effect of this compound on Renal Fibrosis Markers

| Marker | Model | Treatment | Duration | Result | Reference |

| Collagen Deposition | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly attenuated | [1] |

| Fibronectin | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited | [1] |

| Type I Collagen | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited | [1] |

| Vimentin | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited | [1] |

| α-Smooth Muscle Actin (α-SMA) | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited | [1] |

Table 2: Effect of this compound on Inflammatory Markers

| Marker | Model | Treatment | Duration | Result | Reference |

| MCP-1 | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly lowered expression | [1] |

| VCAM-1 | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly lowered expression | [1] |

| ICAM-1 | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly lowered expression | [1] |

| CD11b (monocyte marker) | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly lowered expression | [1] |

| iNOS | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Reduced expression | [7] |

Table 3: Effect of this compound on Oxidative Stress Markers

| Marker | Model | Treatment | Duration | Result | Reference |

| Malondialdehyde (MDA) | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Reduced renal levels | [1] |

| Superoxide Dismutase (SOD) | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Reversed expression | [1] |

| Catalase | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Reversed expression | [1] |

| Manganese Superoxide Dismutase (MnSOD) | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Prevented UUO-induced decreases | [7] |

Table 4: Effect of this compound on Signaling Pathways

| Marker | Model | Treatment | Duration | Result | Reference |

| Plasma Angiotensin II (AngII) | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited elevation | [1] |

| Plasma TGF-β1 | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited elevation | [1] |

| TGF-β1 Protein Expression | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited | [1] |

| Smad3 Phosphorylation | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Significantly inhibited | [1] |

| JAK2 Phosphorylation | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Markedly blocked | [7] |

| STAT3 Phosphorylation | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Markedly blocked | [7] |

| p42/p44 MAPK Phosphorylation | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Markedly blocked | [7] |

| AMPK Phosphorylation | UUO in mice | This compound (10 mg/kg/day, p.o.) | 14 days | Markedly blocked | [7] |

Experimental Protocols

1. Unilateral Ureteral Obstruction (UUO) Surgical Procedure in Mice

This protocol describes the induction of irreversible UUO in mice, a standard model for inducing renal fibrosis.[2][4][5][8][9][10][11]

-

Materials:

-

Male ICR mice (or other suitable strain)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

4-0 or 5-0 silk suture

-

Sterile gauze and swabs

-

Betadine or other surgical scrub

-

Warming pad

-

-

Procedure:

-

Anesthetize the mouse using a recommended anesthetic protocol and ensure a surgical plane of anesthesia is reached.

-

Shave the fur from the left flank and sterilize the area with a surgical scrub.

-

Make a small flank incision to expose the abdominal cavity.

-

Gently retract the peritoneum to locate the left kidney and ureter.

-

Isolate the ureter from the surrounding tissues.

-

Ligate the ureter at two distinct points using silk suture.

-

The ureter can be cut between the two ligatures for an irreversible obstruction.

-

Reposition the kidney and close the muscle layer and skin with sutures or surgical clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the animal during recovery on a warming pad.

-

For sham-operated control animals, perform the same surgical procedure, including isolation of the ureter, but without ligation.

-

2. Administration of this compound

-

Materials:

-

This compound

-

Vehicle for solubilization (e.g., as described in the source literature)

-

Oral gavage needles

-

-

Procedure:

-

Prepare a stock solution of this compound at the desired concentration.

-

Administer this compound at a dose of 10 mg/kg body weight via oral gavage.[1]

-

Treatment should commence one day after the UUO surgery and continue daily for the duration of the experiment (typically 14 days).[1][7]

-

The vehicle control group should receive an equivalent volume of the vehicle solution.

-

3. Histological Analysis of Renal Fibrosis

-

Materials:

-

4% paraformaldehyde or 10% neutral buffered formalin

-

Paraffin embedding station

-

Microtome

-

Masson's trichrome stain kit

-

Picrosirius red stain

-

Microscope with a camera

-

-

Procedure:

-

At the end of the experimental period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) to remove blood.

-

Harvest the obstructed and contralateral kidneys.

-

Fix the kidneys in 4% paraformaldehyde or 10% neutral buffered formalin overnight.

-

Process the fixed tissues and embed in paraffin.

-

Cut 4-5 µm thick sections using a microtome.

-

Deparaffinize and rehydrate the sections.

-

Stain with Masson's trichrome or Picrosirius red to visualize collagen deposition.

-

Capture images of the stained sections and quantify the fibrotic area using image analysis software.

-

4. Western Blot Analysis

-

Materials:

-

Kidney tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-fibronectin, anti-collagen I, anti-α-SMA, anti-p-Smad3, anti-Smad3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Homogenize kidney tissue in a suitable lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

References

- 1. This compound, a caffeamide derivative, attenuates unilateral ureteral obstruction-induced renal fibrosis by the reduction of inflammation and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. UUO Model - Unilateral Ureteral Obstruction model for Renal Fibrosis [nephrix-biosolutions.com]

- 4. krcp-ksn.org [krcp-ksn.org]

- 5. mdpi.com [mdpi.com]

- 6. Antifibrotic effects of this compound, a caffeamide derivative, in renal ischemia-reperfusion injured mice and renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]

Application Notes and Protocols for KS370G Administration by Oral Gavage in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of the experimental compound KS370G to mice via gavage. The information is intended to guide researchers in preclinical studies evaluating the efficacy and mechanism of action of this compound, a compound with known antihyperglycemic properties.

Introduction to this compound

This compound is a synthetic caffeamide derivative that has demonstrated significant antihyperglycemic effects in mouse models of diabetes.[1] Studies have shown that oral administration of this compound can lower plasma glucose levels in both normal and diabetic mice.[1] The primary mechanism of action is believed to be the stimulation of insulin release and an increase in glucose utilization by peripheral tissues.[1] This suggests that this compound may modulate key signaling pathways involved in glucose metabolism, such as the insulin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the administration of this compound in mice.

Table 1: Recommended Dosage and Administration Parameters for this compound

| Parameter | Value | Reference |

| Route of Administration | Oral Gavage | [1] |

| Effective Dose | 1 mg/kg | [1] |

| Vehicle | 1% (v/v) DMSO in sterile saline | Assumed based on common practice for similar compounds |

| Gavage Volume | 10 mL/kg | General recommendation for mice |

| Frequency of Administration | To be determined by experimental design (e.g., once daily) | Experimental variable |

Table 2: Materials and Equipment for Oral Gavage

| Item | Specifications |

| Gavage Needles | 20-22 gauge, 1.5-2 inches long, with a ball tip |

| Syringes | 1 mL or 3 mL, compatible with gavage needles |

| Animal Scale | For accurate body weight measurement |

| This compound | Pure compound |

| Dimethyl sulfoxide (DMSO) | ACS grade or higher |

| Sterile Saline (0.9% NaCl) | Pharmaceutical grade |

| Microcentrifuge tubes | For preparation of dosing solution |

| Vortex mixer | For thorough mixing of the solution |

Experimental Protocols

3.1. Preparation of this compound Dosing Solution (1 mg/mL for a 10 mL/kg dosing volume)

-

Calculate the required amount of this compound: For a desired concentration of 0.1 mg/mL (to deliver 1 mg/kg in a 10 mL/kg volume), weigh the appropriate amount of this compound powder. For example, to prepare 10 mL of dosing solution, weigh 1 mg of this compound.

-

Dissolve this compound in DMSO: Add the weighed this compound to a microcentrifuge tube. Add 100 µL of DMSO (to achieve a 1% final concentration) and vortex thoroughly until the compound is completely dissolved.

-

Add sterile saline: Add 9.9 mL of sterile saline to the dissolved this compound solution.

-

Mix thoroughly: Vortex the solution again to ensure it is homogeneous.

-

Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light.

3.2. Protocol for Oral Gavage in Mice

-

Animal Handling and Restraint:

-

Acclimatize the mice to the experimental environment to minimize stress.

-

Weigh each mouse accurately on the day of dosing to calculate the precise volume of this compound solution to be administered.

-

Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head and body. The mouse should be held in a vertical position.

-

-

Gavage Needle Measurement and Insertion:

-

Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's incisors.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus without resistance. If resistance is met, or the mouse struggles excessively, withdraw the needle and start again.

-

-

Administration of this compound Solution:

-

Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly and steadily depress the syringe plunger to deliver the calculated volume of the this compound solution.

-

Administering the solution too quickly can cause regurgitation and aspiration.

-

-

Post-Administration Care:

-

After administration, gently withdraw the gavage needle in a single, smooth motion.

-

Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or lethargy, for a short period.

-

Signaling Pathway and Experimental Workflow Diagrams

4.1. Proposed Signaling Pathway of this compound in Glucose Metabolism

The following diagram illustrates the proposed signaling pathway through which this compound may exert its antihyperglycemic effects. By stimulating insulin release, this compound is expected to activate the insulin receptor and its downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, leading to increased glucose uptake and utilization in peripheral tissues like muscle and fat.

References

Application Note: In Vitro Assays to Assess KS370G Efficacy on Renal Cells

Introduction

Chronic kidney disease (CKD) is a major global health issue, with renal fibrosis being a common final pathway leading to end-stage renal disease.[1][2] Tubulointerstitial fibrosis, characterized by the accumulation of extracellular matrix (ECM) proteins, is a key feature of CKD progression.[3][4][5] Transforming growth factor-beta 1 (TGF-β1) is a primary mediator of this process, inducing epithelial-mesenchymal transition (EMT), where renal tubular epithelial cells transform into myofibroblasts, the main producers of ECM components.[4][5][6]

KS370G, a synthetic caffeamide derivative, has emerged as a promising anti-fibrotic agent.[7] Studies have shown that this compound can attenuate renal fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway.[4][5] In vitro, this compound has been demonstrated to reverse TGF-β1-induced EMT in human (HK-2) and rat (NRK52E) renal tubular epithelial cells, preventing the loss of the epithelial marker E-cadherin and suppressing the expression of mesenchymal markers like α-smooth muscle actin (α-SMA) and fibronectin.[4][5] Additionally, this compound exhibits anti-inflammatory and antioxidant properties, which may contribute to its renoprotective effects.[7]